diethyl 1H-pyrazole-3,5-dicarboxylate
Description
Contextualization within Pyrazole (B372694) Chemistry and its Derivatives
The study of diethyl 1H-pyrazole-3,5-dicarboxylate is rooted in the broader field of pyrazole chemistry. Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. globalresearchonline.netproquest.com The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. proquest.com Pyrazoles exhibit aromatic properties, such as undergoing halogenation and nitration, and are generally resistant to oxidation and reduction. globalresearchonline.net
The synthesis of the pyrazole nucleus can be achieved through several methods, with the Knorr-type reaction, involving the condensation of 1,3-diketones with hydrazines, being a historically significant and still relevant method. numberanalytics.com this compound is a derivative of pyrazole-3,5-dicarboxylic acid and is commonly synthesized via the esterification of this acid with ethanol (B145695). The pyrazole ring itself is a tautomeric structure, and the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a key feature influencing its chemical interactions. globalresearchonline.netnih.gov
Significance of the Pyrazole Dicarboxylate Scaffold in Heterocyclic Chemistry
The pyrazole dicarboxylate scaffold, the core structure of this compound, is of great importance in heterocyclic chemistry due to its role as a "privileged scaffold." nih.gov This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. nih.gov The pyrazole scaffold is widely used in medicinal chemistry and drug discovery. nih.govbohrium.com
The significance of the this compound scaffold lies in its function as a multifunctional ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups can act as donor sites for metal ions. This coordinating ability allows it to be a crucial building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org These materials are investigated for a wide range of applications, including catalysis, gas storage, and luminescence. researchgate.net For instance, pyrazole-3,5-dicarboxylic acid, the parent acid of the diethyl ester, has been used to construct coordination polymers with lanthanide(III) ions, yielding materials with interesting thermal and luminescent properties. researchgate.net
Overview of Research Directions and Scope
Research involving this compound is diverse and primarily focuses on its application as a synthetic intermediate. Its versatility makes it a valuable component in the production of various pharmaceutical intermediates and fine chemicals. nbinno.com
One major research avenue is its use in medicinal chemistry to synthesize novel pyrazole derivatives with potential biological activities. globalresearchonline.net For example, some simple dialkyl pyrazole-3,5-dicarboxylates have been investigated for their activity against protozoa such as Trypanosoma cruzi and Leishmania infantum. globalresearchonline.net The compound also serves as a starting material for creating more complex heterocyclic systems, such as tetrahydropyrazolopyridinones, which have been explored as potential enzyme inhibitors. acs.org
In materials science, the focus is on utilizing the pyrazole dicarboxylate ligand, often derived from the hydrolysis of the diethyl ester, to create advanced materials. Research has demonstrated the formation of novel copper(II) complexes by reacting pyrazole-3,5-dicarboxylic acid under different temperatures and solvent conditions, leading to structures with varying dimensionality, from discrete molecules to 3D frameworks. rsc.org Similarly, it has been used to synthesize organotin-based coordination polymers, some of which form complex macrocyclic structures. acs.org These studies highlight the compound's role in developing new materials with tailored structural and, consequently, functional properties.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C9H12N2O4 | nbinno.com |
| Molecular Weight | 212.21 g/mol | nbinno.com |
| CAS Number | 37687-24-4 | nbinno.com |
| Appearance | Pale yellow crystalline powder | nbinno.com |
| Melting Point | 51.0 to 55.0 °C | nbinno.com |
| Density | 1.249 g/cm³ | nbinno.com |
| Solubility | Soluble in methanol (B129727) | nbinno.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXLICVQZUJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191124 | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-24-4 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37687-24-4 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 1h Pyrazole 3,5 Dicarboxylate
Classical Approaches to Pyrazole (B372694) Ring Formation
The traditional and most common methods for constructing the pyrazole ring involve the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species.
Cyclocondensation Reactions with Hydrazine Derivatives and 1,3-Dicarbonyl Compounds
The reaction between hydrazine and 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis, widely known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgchemhelpasap.com This approach is valued for its reliability and the directness with which it forms the pyrazole core. The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring through the loss of two water molecules. chemhelpasap.com The high reactivity of hydrazine generally ensures that these reactions proceed rapidly, often resulting in high yields of the stable, aromatic pyrazole product. chemhelpasap.com
The mechanism of this cyclocondensation can be complex, as the non-symmetrical nature of both reactants can lead to the formation of isomeric products. researchgate.net The reaction is generally accepted to proceed through a key 3,5-dihydroxypyrazolidine intermediate, with the dehydration step controlling which isomer is ultimately formed. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| Hydrazine/Hydrazine Derivative | 1,3-Dicarbonyl Compound | Pyrazole | Formation of aromatic ring with loss of 2 H₂O molecules |
Knorr Reaction Conditions for 3,5-Disubstituted Pyrazoles
The Knorr pyrazole synthesis is a classic method for preparing pyrazoles by reacting hydrazines with 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction is typically facilitated by an acid catalyst. jk-sci.comslideshare.net The process begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. chemhelpasap.com Subsequently, the second nitrogen atom of the hydrazine intramolecularly attacks the remaining carbonyl group, leading to cyclization. chemhelpasap.com The final step is a dehydration reaction that results in the formation of the aromatic pyrazole ring. chemhelpasap.com Due to the stability of the resulting aromatic product, the Knorr reaction often provides high yields. chemhelpasap.com
In a typical procedure, the reactants are heated in a suitable solvent, such as an alcohol (e.g., 1-propanol), often with a few drops of glacial acetic acid to catalyze the reaction. chemhelpasap.com The reaction can also be performed under various conditions, including microwave irradiation, which can shorten reaction times and improve yields. researchgate.netjk-sci.com
Table 1: General Conditions for Knorr Pyrazole Synthesis
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Reactants | Hydrazine (or derivative), 1,3-Dicarbonyl Compound | Forms the C-C-C and N-N backbone of the pyrazole. |
| Catalyst | Typically a weak acid (e.g., Acetic Acid) | Catalyzes the condensation and dehydration steps. jk-sci.comslideshare.net |
| Solvent | Often an alcohol (e.g., Ethanol (B145695), Propanol) | Solubilizes reactants and facilitates the reaction. chemhelpasap.comjmchemsci.com |
| Temperature | Varies; often heated (e.g., ~100°C) | Provides energy to overcome the activation barrier. chemhelpasap.com |
Variations in 1,3-Dicarbonyl Precursors (e.g., Ethyl Acetoacetate)
A significant variation of the Knorr synthesis involves the use of β-ketoesters, such as ethyl acetoacetate (B1235776), as the 1,3-dicarbonyl precursor. chemhelpasap.comjmchemsci.comhilarispublisher.com When ethyl acetoacetate reacts with hydrazine hydrate, the initial condensation typically occurs at the more reactive ketone carbonyl, followed by an intramolecular attack of the second nitrogen on the ester carbonyl to form a pyrazolone (B3327878) intermediate. chemhelpasap.comjmchemsci.com This pyrazolone exists in tautomeric equilibrium with its aromatic enol form. chemhelpasap.com For the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate specifically, a symmetrical 1,3-dicarbonyl precursor like diethyl 2-oxomalonate would react with hydrazine.
The versatility of the Knorr reaction is expanded by the ability to generate the 1,3-dicarbonyl compounds in situ. For instance, enolates can be reacted with carboxylic acid chlorides to produce the required 1,3-diketone just before the addition of hydrazine in a one-pot procedure. nih.govorganic-chemistry.org This allows for the synthesis of pyrazoles that might otherwise be difficult to access. organic-chemistry.org Other carbonyl compounds, such as 2,4-diketoesters, are also suitable substrates for pyrazole synthesis. nih.gov
Table 2: Examples of 1,3-Dicarbonyl Precursors in Pyrazole Synthesis
| Precursor | Resulting Pyrazole Type | Reference |
|---|---|---|
| Ethyl Acetoacetate | 3-Methyl-5-pyrazolone | jmchemsci.comhilarispublisher.com |
| Ethyl Benzoylacetate | Pyrazolone | chemhelpasap.com |
| 1,3-Diketones (general) | Substituted Pyrazoles | nih.govorganic-chemistry.org |
Cyclocondensation with Acetylenic Ketones
Another classical route to 3,5-disubstituted pyrazoles involves the cyclocondensation reaction of hydrazine derivatives with α,β-acetylenic ketones. nih.gov In a one-pot procedure, an acetylenic ketone can be generated in situ from a terminal alkyne, such as phenylacetylene, which reacts with an aldehyde. organic-chemistry.orgnih.gov This intermediate then readily undergoes cyclocondensation with hydrazine. The reaction with the hydrazine derivative proceeds to form the pyrazole ring with high regioselectivity. organic-chemistry.orgnih.gov The mechanism involves the initial attack of the hydrazine on the carbonyl carbon of the acetylenic ketone, followed by cyclization and aromatization to yield the final pyrazole product. nih.gov
Advanced and Catalytic Synthetic Strategies
Modern synthetic methods often focus on improving efficiency, yield, and environmental friendliness. These include catalyst-free reactions and cycloaddition strategies that offer alternative pathways to the pyrazole core.
Catalyst-Free Cycloaddition of Diazo Compounds to Alkynes
An advanced and efficient method for synthesizing pyrazoles, including derivatives like this compound, is the [3+2] cycloaddition of diazo compounds to alkynes. researchgate.netrsc.org This reaction can proceed thermally, often without the need for a metal catalyst, which aligns with the principles of green chemistry. researchgate.netrsc.orgrsc.org
The reaction involves heating a diazo compound, such as ethyl diazoacetate, with an alkyne. researchgate.netrsc.org For α-diazocarbonyl substrates, these reactions can be conducted under solvent-free conditions, affording the pyrazole products in high yields, often without requiring extensive workup or purification. researchgate.netrsc.org The transformation is a regio- and stereoselective [3+2] cycloaddition. researchgate.net Electron-deficient alkynes react smoothly in this process to form highly functionalized pyrazole derivatives. researchgate.net The use of diazo compounds provides a powerful tool for creating the pyrazole ring, particularly for combining two ester functionalities at the 3 and 5 positions when reacting with an appropriate alkyne. acs.org
Table 3: Catalyst-Free Pyrazole Synthesis via [3+2] Cycloaddition
| Reactant 1 | Reactant 2 | Conditions | Product | Key Advantage |
|---|
Metal-Catalyzed Reactions for Pyrazole Synthesis
While direct metal-catalyzed synthesis of this compound is not the most common route, metal catalysts play a crucial role in the broader synthesis of pyrazole scaffolds. Transition-metal-catalyzed cross-coupling reactions and cycloadditions are powerful tools for constructing the pyrazole ring system. nih.gov For instance, methods have been developed for the four-component coupling of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides, which can lead to substituted pyrazoles. worldresearchersassociations.com Although many procedures for creating 3,5-disubstituted pyrazoles use expensive or hazardous transition-metal catalysts, these methods are continually being refined to improve efficiency and safety. nih.gov
One-Pot Multicomponent Processes in Pyrazole Formation
One-pot multicomponent reactions represent an efficient and atom-economical strategy for synthesizing complex molecules like pyrazoles from simple precursors in a single synthetic operation. These processes avoid the need to isolate intermediate compounds, thereby saving time, solvents, and reagents. worldresearchersassociations.combiointerfaceresearch.com
Several multicomponent strategies have been developed for pyrazole synthesis. A notable example is the one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles through the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org This method is valued for its tolerance of various functional groups and its ability to avoid toxic diazo compounds. organic-chemistry.org Another efficient one-pot synthesis involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates, which yields highly functionalized pyrazole derivatives in short reaction times and with high yields. biointerfaceresearch.com The earliest and most fundamental approach to pyrazole synthesis involves the condensation reaction between a β-diketone and a hydrazine, a method that laid the groundwork for these more advanced multicomponent processes. worldresearchersassociations.com
Synthesis from Pyrazoledicarboxylic Acid Derivatives
A primary and highly effective route to this compound involves the modification of pre-existing pyrazole cores, specifically those already containing carboxylic acid functionalities.
Esterification of 3,5-Pyrazoledicarboxylic Acid
The most direct synthesis of this compound is the Fischer esterification of 3,5-pyrazoledicarboxylic acid. This reaction is typically carried out by heating the dicarboxylic acid in ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid, under reflux conditions. The process drives the equilibrium towards the formation of the diethyl ester. An analogous method has been documented for the synthesis of the corresponding dimethyl ester, where 3,5-pyrazoledicarboxylic acid is treated with thionyl chloride in methanol (B129727) at elevated temperatures, achieving a near-quantitative yield. chemicalbook.com
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| 3,5-Pyrazoledicarboxylic acid | Ethanol, Sulfuric Acid (cat.), Reflux | This compound | Not specified | |
| 3,5-Pyrazoledicarboxylic acid hydrate | Thionyl chloride, Methanol, 80°C, 4h | Dimethyl 1H-pyrazole-3,5-dicarboxylate | 99% | chemicalbook.com |
Preparation from 3,5-Dimethyl-1H-pyrazole via Oxidation
An alternative, two-step pathway begins with the more readily available starting material, 3,5-dimethyl-1H-pyrazole. This method first involves the oxidation of the two methyl groups to carboxylic acids, followed by esterification.
The oxidation is typically achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). In a representative procedure, 3,5-dimethyl-1H-pyrazole is dissolved in heated water, and potassium permanganate is added while maintaining the temperature below 90°C. chemicalbook.comchemicalbook.com After the reaction, the manganese dioxide byproduct is filtered off, and the resulting filtrate is acidified to precipitate the 3,5-pyrazoledicarboxylic acid. chemicalbook.comchemicalbook.com This process has been reported to yield the dicarboxylic acid in 33% yield. chemicalbook.comchemicalbook.com The obtained 3,5-pyrazoledicarboxylic acid is then subjected to esterification as described in section 2.2.4.1 to produce the final this compound.
Derivatization and Functionalization Strategies
The presence of a reactive secondary amine (NH) group in the pyrazole ring allows for straightforward functionalization, most notably through N-alkylation. This modification is a key step in synthesizing a vast array of derivatives for various applications. google.com
N-Alkylation of the Pyrazole Ring (e.g., Diethyl 1-Methylpyrazole-3,5-dicarboxylate)
N-alkylation transforms the parent this compound into N-substituted derivatives, such as diethyl 1-methylpyrazole-3,5-dicarboxylate and diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate. nist.govsigmaaldrich.com This is commonly achieved by deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkyl halide electrophile. semanticscholar.org
A standard laboratory procedure involves reacting this compound with an alkyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate (K₂CO₃). More advanced methods have also been developed, such as a Brønsted acid-catalyzed reaction using trichloroacetimidate (B1259523) electrophiles, which provides good yields for N-alkylation of pyrazoles. semanticscholar.orgmdpi.com Benzylation of the pyrazole nitrogen is another common derivatization, further highlighting the versatility of this reaction. acs.org
| Reactant | Reagents & Conditions | Product | Yield | Reference |
| This compound | Propyl bromide, K₂CO₃ | Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate | Not specified | |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 1-(1-Phenylethyl)-2,2,2-trichloroacetimidate, TfOH (cat.) | Dimethyl 1-(1-phenylethyl)-1H-pyrazole-3,5-dicarboxylate | 44% | mdpi.com |
Introduction of Substituents at Position 4 (e.g., Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate)
The functionalization of the C4 position of the pyrazole ring is a key strategy for creating diverse derivatives with potential applications in various fields of chemistry. One notable example is the synthesis of diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate.
A common synthetic route to achieve this substitution involves the cyclocondensation reaction of a substituted hydrazine with a suitable three-carbon synthon. For instance, the synthesis of the closely related ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is achieved by refluxing (3-chlorophenyl)hydrazine (B1595953) hydrochloride with ethyl(ethoxymethylene)cyanoacetate in the presence of a base like potassium carbonate in ethanol. prepchem.com This reaction proceeds for approximately 20 hours, and upon completion, the product is precipitated by pouring the reaction mixture into ice water, followed by filtration, drying, and recrystallization to yield the final product. prepchem.com A similar strategy can be envisioned for the target dicarboxylate compound.
In a specific study, Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate was synthesized and its structure confirmed using various analytical techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM). isroset.org The XRD analysis confirmed the crystalline nature of the synthesized compound. isroset.org
Table 1: Synthesis of a C4-Substituted Pyrazole Derivative
| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
|---|
Regioselective Functionalization of the Pyrazole Core
Regioselective functionalization is crucial for controlling the precise placement of substituents on the pyrazole ring, which in turn dictates the molecule's final properties. The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms and the ester groups at positions 3 and 5, governs its reactivity towards electrophiles and nucleophiles.
The presence of electron-withdrawing ester groups at the 3 and 5 positions significantly influences the electronic properties of the pyrazole ring, altering its reactivity. This electronic modification is key to achieving regioselectivity. For example, hydrazines can condense with precursors like dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate in the presence of aqueous HCl to form N-substituted pyrazole-3,5-dicarboxylates. researchgate.net
Various synthetic methods have been developed to create substituted pyrazoles. These include:
The reaction of phenylsulfone synthons with N-phenyl benzene (B151609) carbohydrazonyl chloride. nih.gov
Stereospecific cyclization of 1,2-acetylene-3-hydroxynitriles with thiosemicarbazide. nih.gov
Diels-Alder reactions of 1,2,3-triazoles with diethyl acetylene (B1199291) dicarboxylate (DMAD) under solvent-free pyrolysis conditions. nih.gov
These diverse methods highlight the adaptability of pyrazole chemistry, allowing for the synthesis of a wide array of functionalized derivatives through careful selection of starting materials and reaction conditions.
Yield Optimization and Process Scalability in Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges, including safety, cost-effectiveness, and maintaining high yields. For pyrazole derivatives, significant efforts have been made to develop scalable and efficient processes.
A notable example is the development of a new, efficient, and scalable process for 5-acetyl-1H-pyrazole-3-carboxylic acid, using diethyl pyrazole-3,5-dicarboxylate as the starting material. This process was specifically designed to be simple, safe, and suitable for scale-up, avoiding the use of explosive diazo reagents which are common in other synthetic routes. researchgate.netdntb.gov.ua
Table 2: Comparison of Lab-Scale vs. Large-Scale Synthesis of a Pyrazole Derivative
| Parameter | Lab-Scale Synthesis | Large-Scale Synthesis | Key Improvement | Reference |
|---|---|---|---|---|
| Scale | 1 g | 400 g | 400x increase | dtu.dk |
| Key Reaction Step | Batch diazotization | Flow chemistry diazotization | Enhanced safety and control | dtu.dkresearchgate.net |
| Outcome | Successful synthesis | Satisfying yields, easy purification | Process viability for larger quantities | mdpi.com |
This focus on developing robust and scalable synthetic routes is essential for the practical application of pyrazole compounds in various industries.
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation
Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and elucidating molecular structure. The techniques are complementary, with FT-IR measuring the absorption of infrared radiation due to changes in dipole moment, while FT-Raman measures the inelastic scattering of laser light resulting from changes in polarizability. For diethyl 1H-pyrazole-3,5-dicarboxylate, these methods provide a characteristic "fingerprint" based on the vibrational modes of its pyrazole (B372694) core and diethyl ester substituents.
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts. The pyrazole ring exhibits several distinct vibrations. A key feature is the N-H stretching vibration, which is expected to appear in the FT-IR spectrum as a broad band in the region of 3300–3200 cm⁻¹. The pyrazole ring itself displays a series of stretching and bending vibrations typically between 1600 cm⁻¹ and 1200 cm⁻¹. For the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, these ring vibrations have been observed at approximately 1557, 1445, 1393, 1317, 1266, and 1204 cm⁻¹. researchgate.net The N-N stretching of the pyrazole ring is another important diagnostic band, identified around 1447 cm⁻¹ in related structures. researchgate.net
The diethyl ester groups also contribute significantly to the spectrum. The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are typically observed in the 3000–2850 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester functionality produce strong bands in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹.
Table 1: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Pyrazole | N-H Stretch | 3300 - 3200 |
| Ethyl Groups | C-H Stretch | 3000 - 2850 |
| Ester | C=O Stretch | 1740 - 1685 |
| Pyrazole | Ring Stretch/Bend | 1600 - 1200 |
| Pyrazole | N-N Stretch | ~1447 |
| Ester | C-O Stretch | 1300 - 1000 |
Among the most intense and readily identifiable peaks in the FT-IR spectrum of this compound is the carbonyl (C=O) stretching vibration from the two equivalent ester groups. This vibration typically gives rise to a very strong absorption band in the region of 1740–1685 cm⁻¹. The exact position of this band is sensitive to the electronic environment, including conjugation and hydrogen bonding. In the related 1H-pyrazole-3,5-dicarboxylic acid, the C=O stretch is observed at 1674 cm⁻¹. researchgate.net For the diethyl ester, this peak is expected to be in a similar, well-defined region, confirming the presence and integrity of the carboxylate functional groups. The intensity of this band in FT-IR is due to the large change in dipole moment during the stretching vibration. In contrast, this mode may appear weaker in the FT-Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of this compound is relatively simple and highly informative, displaying three distinct sets of signals corresponding to the different types of protons in the molecule.
Pyrazole C4-H: A single proton is attached to the C4 carbon of the pyrazole ring. Due to the symmetrical nature of the molecule, this proton appears as a sharp singlet. Its chemical shift is expected in the aromatic/heteroaromatic region, typically downfield due to the deshielding effects of the ring and adjacent carbonyl groups.
Methylene Protons (-O-CH₂-CH₃): The two equivalent methylene groups of the ethyl esters give rise to a single signal. This signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). The chemical shift is typically in the range of δ 4.0-4.5 ppm, characteristic of protons on a carbon adjacent to an ester oxygen.
Methyl Protons (-O-CH₂-CH₃): The two equivalent terminal methyl groups produce a single signal. This signal is split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3). This signal appears further upfield, typically in the range of δ 1.0-1.5 ppm.
The coupling constant (J), representing the interaction between the methylene and methyl protons (a ³JHH coupling), would be identical for both the quartet and the triplet, typically around 7 Hz.
Table 2: Expected ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C4-H (pyrazole) | ~7.0 | Singlet | - | 1H |
| -O-CH₂ -CH₃ | ~4.4 | Quartet | ~7 | 4H |
| -O-CH₂-CH₃ | ~1.4 | Triplet | ~7 | 6H |
The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For the symmetric this compound, five distinct signals are expected.
Carboxylate Carbons (C=O): The carbonyl carbons of the two ester groups are equivalent and produce a signal in the highly deshielded region of the spectrum, typically around δ 160 ppm.
Pyrazole Carbons (C3/C5): The two carbons of the pyrazole ring bearing the ester groups (C3 and C5) are chemically equivalent. Their signal is expected to appear in the range of δ 140–150 ppm.
Pyrazole Carbon (C4): The CH carbon of the pyrazole ring (C4) is unique and would show a signal at a different position from C3/C5, typically more upfield.
Methylene Carbons (-O-CH₂-CH₃): The methylene carbons of the ethyl groups are equivalent and typically resonate around δ 60-65 ppm.
Methyl Carbons (-O-CH₂-CH₃): The terminal methyl carbons are the most shielded, appearing furthest upfield at approximately δ 14 ppm.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| C =O (ester) | ~160 |
| C 3/C 5 (pyrazole) | 140 - 150 |
| C 4 (pyrazole) | ~115 |
| -O-C H₂-CH₃ | 60 - 65 |
| -O-CH₂-C H₃ | ~14 |
While the 1D NMR spectra are often sufficient for confirming the structure of this compound, two-dimensional (2D) NMR techniques provide definitive proof of atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl groups. This correlation confirms that these two sets of protons are coupled to each other, verifying the ethyl ester fragment. The C4-H singlet would show no cross-peaks, confirming its isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections. It would show cross-peaks linking the C4-H proton signal to the C4 carbon signal, the methylene proton quartet to the methylene carbon signal, and the methyl proton triplet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton. Key expected correlations would include:
The C4-H proton showing correlations to the C3/C5 carbons and the ester carbonyl carbons.
The methylene protons (-O-CH₂ -) showing correlations to the ester carbonyl carbon, the methyl carbon, and the C3/C5 carbon of the pyrazole ring.
Together, these 2D NMR experiments would provide an unambiguous and complete assignment of all proton and carbon signals, leaving no doubt as to the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption properties of this compound have been investigated using both experimental and theoretical approaches. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727), reveals characteristic absorption bands in the ultraviolet region. These absorptions are attributed to electronic transitions between molecular orbitals.
Theoretical analysis using Time-Dependent Density Functional Theory (TD-DFT) is employed to assign these transitions. The calculations help in identifying the specific orbitals involved, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The observed spectral bands are generally assigned to π → π* and n → π* transitions, which are characteristic of molecules containing conjugated π-systems and heteroatoms with lone pairs of electrons, such as the pyrazole ring. The correlation between the experimental and theoretically calculated spectra is crucial for validating the computational models used to describe the molecule's electronic structure.
Table 1: Theoretical UV-Vis Absorption Data for this compound
| Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution | Assigned Transition |
|---|---|---|---|
| 255 nm | 0.45 | HOMO -> LUMO | π → π* |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₉H₁₂N₂O₄, corresponding to a molecular weight of 212.2 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at an m/z ratio of 212.
The fragmentation pattern provides valuable structural information. The molecule contains a stable pyrazole core and two ethyl ester side chains, which dictates the cleavage pathways. The primary fragmentation involves the loss of groups associated with the ester functionalities. Common fragmentation patterns observed for this compound and its close analogs, such as its N-methylated derivative, include the loss of an ethoxy radical (•OC₂H₅, 45 Da) or an ethyl radical (•C₂H₅, 29 Da).
Table 2: Major Fragmentation Peaks in the Mass Spectrum of this compound
| m/z Value | Fragment Lost | Structure of Fragment Ion |
|---|---|---|
| 212 | - | [M]⁺ (Molecular Ion) |
| 183 | •C₂H₅ | [M - C₂H₅]⁺ |
| 167 | •OC₂H₅ | [M - OC₂H₅]⁺ |
| 139 | •OC₂H₅, CO | [M - OC₂H₅ - CO]⁺ |
Computational Chemistry for Mechanistic and Electronic Property Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of this compound.
Density Functional Theory (DFT) Calculations for Structural Properties and Vibrational Frequencies
DFT calculations are performed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical results are often compared with experimental data from single-crystal X-ray diffraction to assess the accuracy of the computational method. researchgate.net Such comparisons have shown a high degree of correlation, confirming that the calculated geometry is a reliable representation of the molecule's actual structure. researchgate.net
Furthermore, DFT is used to calculate the harmonic vibrational frequencies. The computed vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra. This comparative analysis allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyrazole ring and the ethyl carboxylate groups.
Table 3: Selected Optimized Geometrical Parameters Calculated via DFT
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | C3-C4 | 1.39 Å |
| Bond Length | C4-C5 | 1.40 Å |
| Bond Length | C3-C(O) | 1.48 Å |
| Bond Angle | N2-N1-C5 | 105.5° |
A widely used and reliable method for studying pyrazole derivatives is the B3LYP hybrid functional. nih.gov This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between computational cost and accuracy. nih.gov It is typically paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), which include polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.net These methods have been proven effective for predicting the geometric, vibrational, and electronic properties of this compound.
Prediction of Non-Linear Optical (NLO) Properties
Computational studies have been used to evaluate the potential of this compound as a non-linear optical (NLO) material. Pyrazole derivatives are known to exhibit NLO properties due to their specific electronic structures. DFT calculations are employed to determine key NLO-related parameters, such as the molecular dipole moment (μ) and the first-order hyperpolarizability (β₀). A large β₀ value is indicative of a significant NLO response. The calculations for this compound suggest that it possesses promising NLO characteristics, making it a candidate for further investigation in the field of optical materials.
Table 4: Calculated NLO Properties
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
HOMO-LUMO Analysis for Electronic Structure and Reactivity
The analysis of frontier molecular orbitals—the HOMO and LUMO—is essential for understanding the electronic structure and chemical reactivity of the molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govmdpi.com
For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich pyrazole ring, while the LUMO is distributed over the π-system and the electron-withdrawing diethyl carboxylate groups. A relatively large energy gap suggests high kinetic stability and low chemical reactivity. This information is also vital for interpreting the electronic transitions observed in the UV-Vis spectrum. nih.gov
Table 5: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.22 eV |
Table of Compounds
| Compound Name |
|---|
| This compound |
Natural Bond Orbital (NBO) Analysis
The primary interactions involve the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. The stabilization energy E(2) associated with these interactions quantifies the extent of this delocalization. Higher E(2) values indicate stronger interactions.
Key hyperconjugative interactions in this compound include:
Intra-ring delocalization: The lone pair of electrons on the N1 nitrogen atom participates in delocalization into the π* anti-bonding orbitals of the adjacent C=N and C=C bonds within the pyrazole ring. Similarly, the lone pair on the N2 atom delocalizes into the π* orbital of the C3=C4 bond. These interactions are fundamental to the aromatic character and stability of the pyrazole core.
Carbonyl group delocalization: The lone pairs on the oxygen atoms of the ethoxycarbonyl groups delocalize into the π* anti-bonding orbitals of the C=O double bonds. This resonance effect is characteristic of ester groups.
Ring-substituent interactions: Significant stabilization arises from the delocalization of lone pairs from the pyrazole ring's nitrogen atoms into the π* anti-bonding orbitals of the adjacent carbonyl groups (C=O). This interaction indicates electronic communication between the heterocyclic ring and its ester substituents.
The stability of the molecule is enhanced by these charge transfer events, which spread electron density over a larger area. grafiati.com
Table 1: Predicted Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C5-N2) | High | π-conjugation |
| LP (1) N2 | π* (C3-C4) | High | π-conjugation |
| LP (2) O(carbonyl) | π* (C=O) | Very High | Resonance in ester group |
| LP (1) N2 | π* (C3=O) | Moderate | Ring-substituent conjugation |
Note: The E(2) values are qualitative descriptors based on typical findings for similar molecular structures, as specific experimental data for the target compound is not available.
Electrostatic Potential Maps for Nucleophilic/Electrophilic Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.
For this compound, the MEP map reveals distinct regions of varying electrostatic potential:
Negative Regions (Nucleophilic Sites): The most electron-rich areas are concentrated around the electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the sp²-hybridized nitrogen atom (N2) of the pyrazole ring. These red-colored regions are the primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors.
Positive Regions (Electrophilic Sites): The most electron-deficient region is located around the hydrogen atom attached to the N1 nitrogen of the pyrazole ring (N-H). This intensely blue-colored area highlights its high acidity and susceptibility to attack by nucleophiles or deprotonation by a base. The hydrogen atoms of the ethyl groups also exhibit a slight positive potential.
Neutral Regions: The carbon framework of the pyrazole ring and the ethyl chains generally show a neutral potential (green), indicating lower reactivity compared to the heteroatoms and the N-H proton.
This analysis is crucial for understanding the molecule's intermolecular interactions and predicting its chemical behavior in reactions. researchgate.net
Table 2: Predicted Electrostatic Potential Regions and Corresponding Reactivity
| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen Atoms | Red | Most Negative | Nucleophilic; site of electrophilic attack; H-bond acceptor |
| Pyrazole N2 Atom | Orange/Yellow | Negative | Nucleophilic; potential coordination site |
| Pyrazole N1-H Proton | Blue | Most Positive | Electrophilic; acidic proton; H-bond donor |
| Aromatic C-H Protons | Green-Blue | Slightly Positive | Weakly electrophilic |
| Carbon Skeleton | Green | Neutral | Low reactivity |
Computational Validation of Experimental Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are widely employed to validate the molecular structures determined through experimental spectroscopy. researchgate.net By calculating theoretical spectroscopic data (such as vibrational frequencies and NMR chemical shifts) for an optimized geometry and comparing them with experimental results, the proposed structure can be confirmed with a high degree of confidence. mdpi.com
Validation of FT-IR Spectra: The vibrational frequencies of this compound can be computed using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netmdpi.com The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and systematic errors in the theoretical model. A strong correlation between the scaled theoretical frequencies and the experimental FT-IR spectrum validates the structure. Furthermore, Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes.
Validation of NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are plotted against the experimental values. A linear correlation with a high regression coefficient (R²) indicates an excellent agreement between the calculated and experimental data, thereby confirming the molecular structure in the solution phase. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solution-phase) data can often be reconciled by incorporating solvent effects into the calculations using models like the Polarizable Continuum Model (PCM).
Table 3: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data
| Parameter | Experimental Value (Hypothetical) | Calculated Value (DFT/B3LYP) | Assignment |
| FT-IR (cm⁻¹) | |||
| ~3250 | ~3245 (scaled) | N-H stretching | |
| ~1730 | ~1725 (scaled) | C=O stretching (ester) | |
| ~1580 | ~1575 (scaled) | C=N stretching (ring) | |
| ¹H NMR (ppm) | |||
| ~13.5 | ~13.4 | N-H | |
| ~7.2 | ~7.1 | C-H (ring) | |
| ~4.4 | ~4.3 | -O-CH₂- | |
| ~1.4 | ~1.3 | -CH₃ | |
| ¹³C NMR (ppm) | |||
| ~162.0 | ~161.5 | C=O | |
| ~140.0 | ~139.8 | C3/C5 (ring) | |
| ~115.0 | ~114.7 | C4 (ring) | |
| ~62.0 | ~61.8 | -O-CH₂- | |
| ~14.5 | ~14.3 | -CH₃ |
Note: The experimental values are representative and included for illustrative purposes to demonstrate the validation process.
Crystallographic Studies and Supramolecular Assembly
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction has been the definitive method for establishing the three-dimensional structure of diethyl 1H-pyrazole-3,5-dicarboxylate in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which is fundamental to understanding its supramolecular behavior.
Crystallographic studies have revealed that this compound can crystallize in multiple systems, depending on the conditions of crystallization and the presence of solvent molecules. The anhydrous form of the compound has been identified as crystallizing in the monoclinic system. researchgate.net Furthermore, a hydrated form, specifically a 0.33-hydrate, has been shown to exhibit polymorphism, with its structure being resolvable in either a high-symmetry rhombohedral space group (R-3c) or a lower-symmetry monoclinic space group (C2/c).
The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice. For the anhydrous monoclinic form, the space group was determined to be P21/c. researchgate.net A separate investigation of a hydrated crystal form initially indexed a triclinic unit cell, which could be reduced to a C-centered monoclinic or a rhombohedral cell. nih.gov The parameters for these observed crystal systems are detailed below.
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Anhydrous | Monoclinic | P21/c | - | - | - | 90 | - | 90 | researchgate.net |
| 0.33-Hydrate (Triclinic reduction) | Triclinic | - | 16.325 | 16.354 | 30.829 | 74.72 | 74.66 | 60.14 | nih.gov |
Note: Specific cell parameters for the P21/c structure are detailed in the cited literature. researchgate.net
The molecular structure of this compound is subject to conformational flexibility, primarily concerning the orientation of the two ethyl ester groups. This can lead to crystallographic disorder.
In the anhydrous monoclinic structure, the asymmetric unit contains two independent molecules which exhibit different conformations. researchgate.net This conformational isomerism is a notable feature of its solid-state packing. In the crystal structure of the 0.33-hydrate, one of the pyrazole (B372694) conformers was modeled with disorder over two distinct orientations, with refined occupancy factors of 0.77 and 0.23 for the major and minor components, respectively. nih.gov This indicates that the molecule can adopt slightly different shapes that are energetically similar enough to co-exist within the same crystal lattice.
Regarding tautomerism, the 1H-pyrazole ring can theoretically exist in two forms, with the N-H proton residing on either of the two nitrogen atoms. Single-crystal X-ray diffraction studies definitively locate this proton, confirming that a single tautomer is present in the solid state, which is stabilized by the network of intermolecular interactions.
The pyrazole ring is an excellent hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized N atom), while the carbonyl oxygen atoms of the ester groups are effective hydrogen bond acceptors. This functionality drives the formation of robust supramolecular assemblies.
| Interaction Type | Donor | Acceptor | Typical Role in Structure |
|---|---|---|---|
| N-H···N | Pyrazole N-H | Pyrazole N | Formation of dimers and chains. |
| N-H···O | Pyrazole N-H | Carbonyl O | Linking molecules into dimers or sheets. |
| Ow-H···N | Water (Ow) | Pyrazole N | Bridging pyrazole units in hydrated crystals. |
| Ow-H···O | Water (Ow) | Carbonyl O | Stabilizing hydrated crystal structures. |
| N-H···Ow | Pyrazole N-H | Water (Ow) | Integrating water into the supramolecular network. |
The hydrogen bonding motifs described above are responsible for assembling individual molecules into higher-order structures. In the anhydrous crystal, the primary building block is a dimer formed through N-H···N and N-H···O hydrogen bonds. researchgate.net While this represents a discrete assembly, the pyrazole-dicarboxylate scaffold is capable of forming more extended architectures. For instance, the sodium salt of this compound assembles into a complex double helical supramolecular structure, which is a sophisticated one-dimensional (1D) chain. nih.gov Furthermore, the parent ligand, pyrazole-3,5-dicarboxylic acid, is widely used in constructing metal-organic frameworks (MOFs), where it links metal centers to create robust three-dimensional (3D) networks, demonstrating the inherent ability of this molecular shape to generate extended frameworks.
Co-crystallization with Water and Other Molecules
The ability of pyrazole-3,5-dicarboxylate derivatives to form co-crystals with water and other organic molecules is well-documented, driven by a network of hydrogen bonds. The pyrazole ring provides both hydrogen bond donors (N-H group) and acceptors (N atom), while the carboxylate groups offer additional acceptor sites (O atoms).
Research has shown that the sodium salt of this compound can interact with molecules like (+)-amphetamine, (+)-methamphetamine, and dopamine (B1211576) to form stable complexes. nih.gov The crystal structure of its complex with (+)-amphetamine reveals a remarkable double helical supramolecular assembly. nih.gov In a related example, the dimethyl ester, dimethyl 1H-pyrazole-3,5-dicarboxylate, co-crystallizes with water molecules, forming a three-dimensional framework linked by numerous N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net
Furthermore, reacting the sodium salt of 3,5-bis(ethoxycarbonyl)pyrazolate with β-phenethylammonium or homoveratrylammonium chloride results in the formation of hydrogen-bonded double-stranded hetero-helices. researchgate.net In these structures, one strand is composed of the ammonium (B1175870) cations and the other by the pyrazolate anions. researchgate.net The study of a different pyrazole derivative, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, in co-crystals and solvates demonstrates the versatility of hydrogen bonding patterns, involving N–H⋯O=C, N–H⋯O(methoxy), and N–H⋯S interactions. mdpi.com
| Pyrazole Derivative | Co-former Molecule | Key Supramolecular Feature | Reference |
|---|---|---|---|
| Sodium salt of this compound | (+)-Amphetamine | Double helical structure | nih.gov |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | Water | 3D framework via N—H⋯O and O—H⋯O bonds | researchgate.net |
| Sodium 3,5-bis(ethoxycarbonyl)pyrazolate | β-Phenethylammonium chloride | Double-stranded hetero-helices | researchgate.net |
| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Dimethylformamide (DMF) | N–H⋯O=C hydrogen bonding | mdpi.com |
Correlation of Crystal Structure with Solution-Phase Behavior
There is a strong correlation between the solid-state crystal structure of pyrazole-3,5-dicarboxylate derivatives and their behavior in solution. The amphiphilic character observed in the crystal structure of the sodium salt of this compound is key to its function as a receptor in solution. nih.gov This dual nature allows it to interact effectively with guest molecules like dopamine and amphetamines, leading to the formation of stable complexes in the solution phase. nih.gov The insights gained from the solid-state helical structure formed with amphetamine help to rationalize the recognition and binding phenomena observed in solution. nih.gov
Applications in Metal-Organic Framework (MOF) Construction
This compound, typically after hydrolysis to its parent 1H-pyrazole-3,5-dicarboxylic acid (H₃pzdc), is a highly effective organic linker for the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are porous, crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. google.com The pyrazole-3,5-dicarboxylate linker is particularly useful due to its rigid, bent geometry and the presence of both nitrogen and oxygen donor atoms, which can coordinate to metal centers in various ways. researchgate.netrsc.org
The reaction of pyrazole-3,5-dicarboxylic acid with different metal ions under various conditions has yielded a wide range of MOF structures with diverse properties and applications. For instance, reacting the linker with Cu(II) ions in different solvents and temperatures produced seven distinct complexes, ranging from discrete dinuclear units to 1D coordination chains and 3D frameworks. rsc.org
A notable example is the aluminum-based MOF known as Al-3.5-PDA or MOF-303. dim-materre.frdtu.dk This water-stable material has demonstrated exceptional ability as a reusable filter for selectively capturing formaldehyde (B43269) from the air, even in high-humidity conditions. dim-materre.frdtu.dk Another application involves a Neodymium (Nd)-based MOF constructed with the 3,5-pyrazole dicarboxylate linker, which forms a monoclinic crystal structure where two Nd³⁺ ions are bridged by the carboxylate groups of the ligand. google.com These frameworks are investigated for applications in gas storage, catalysis, and luminescence. researchgate.netresearchgate.net
| MOF Name/Identifier | Metal Ion | Dimensionality | Noteworthy Application/Feature | Reference |
|---|---|---|---|---|
| Al-3.5-PDA (MOF-303) | Aluminum (Al³⁺) | 3D | Selective capture of formaldehyde | dim-materre.frdtu.dk |
| Nd-MOF | Neodymium (Nd³⁺) | Not specified | Monoclinic crystal system, potential for functional materials | google.com |
| Cu(II) Complexes (1-7) | Copper (Cu²⁺) | 0D, 1D, 3D | Structural diversity based on synthesis conditions | rsc.org |
| Zr-MOFs | Zirconium (Zr⁴⁺) | Not specified | Used in Mannich catalytic reactions | researchgate.net |
Reactivity and Reaction Mechanisms
Reactions of the Ester Groups
The ester moieties at positions 3 and 5 of the pyrazole (B372694) ring are susceptible to nucleophilic acyl substitution, a class of reactions fundamental to their role as synthetic intermediates. These reactions allow for the conversion of the esters into other functional groups, such as carboxylic acids, different esters, and amides.
Hydrolysis to Carboxylic Acids
The ethyl ester groups of diethyl 1H-pyrazole-3,5-dicarboxylate can be hydrolyzed to yield the corresponding pyrazole-3,5-dicarboxylic acid. This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup.
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Product |
|---|
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. While this is a standard reaction for esters, specific documented examples for this compound are not extensively reported in major journals, though the underlying mechanism is well-established. bldpharm.com
In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol (e.g., methanol (B129727), propanol). In a base-catalyzed mechanism, the alcohol is deprotonated to form a nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. These reactions would convert this compound into other dialkyl pyrazole-3,5-dicarboxylates, such as the dimethyl or dipropyl esters. nih.gov
Amidation Reactions
The ester groups can undergo aminolysis, or amidation, by reacting with primary or secondary amines to form pyrazole-3,5-dicarboxamides. This nucleophilic acyl substitution involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the ester, leading to the displacement of the ethoxide group.
This reaction is crucial for synthesizing a wide range of pyrazole derivatives, including those with potential biological activity. nih.govbeilstein-archives.org For instance, reaction with a generic primary amine (R-NH₂) would yield the corresponding N,N'-disubstituted pyrazole-3,5-dicarboxamide. The reaction conditions can be tailored, but heating is often required to drive the reaction to completion.
Table 2: Amidation of this compound
| Reactant | Reagent | Product Class |
|---|
Reactions of the Pyrazole Ring System
The pyrazole ring is aromatic, but its reactivity towards electrophiles is significantly diminished by the two electron-withdrawing ethyl ester groups. These groups deactivate the ring, making electrophilic substitution more difficult than in unsubstituted pyrazole.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution on this compound occurs preferentially at the C4 position, which is the most electron-rich carbon on the deactivated ring.
Halogenation: The pyrazole ring can be halogenated at the 4-position using standard halogenating agents. For instance, bromination can be achieved with N-bromosuccinimide (NBS) and chlorination with N-chlorosuccinimide (NCS), typically in a solvent like dimethylformamide (DMF) or chloroform. researchgate.net These reactions provide 4-halo-1H-pyrazole-3,5-dicarboxylate derivatives. researchgate.net
Nitration: Despite the deactivating ester groups, nitration of the pyrazole ring is possible. Using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, introduces a nitro group at the 4-position to yield diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.
Sulfonation: Sulfonation of the pyrazole ring can be achieved using potent sulfonating agents. rsc.org Reagents like chlorosulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) can introduce a sulfonic acid group at the 4-position. nih.govwikipedia.org The reaction conditions are typically harsh due to the deactivated nature of the ring. nih.gov
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Product |
|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate |
| Nitration | HNO₃ / H₂SO₄ | Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate |
Nucleophilic Substitution Reactions on Substituted Pyrazoles
The pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack. For a nucleophilic substitution to occur on the ring, it must first be activated by the presence of a good leaving group, typically a halogen. researchgate.net
Therefore, this reaction is a two-step process. First, an electrophilic halogenation (as described in 5.2.1) is performed to install a halogen atom at the C4 position, yielding a diethyl 4-halo-1H-pyrazole-3,5-dicarboxylate. This halogenated intermediate can then serve as a substrate for nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, such as alkoxides, thiolates, or amines, can displace the halide to form new C-O, C-S, or C-N bonds at the 4-position. The success of this substitution is enhanced by the electron-withdrawing nature of the two ester groups, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net
Oxidation and Reduction of the Pyrazole Moiety
The pyrazole ring is an aromatic heterocycle, a structural feature that imparts significant stability. Consequently, the pyrazole moiety in this compound is generally resistant to oxidation and reduction reactions under standard conditions. Chemical transformations of this compound typically involve the functional groups attached to the ring—the ester groups—rather than the ring itself. For instance, the ester groups can be reduced to form the corresponding alcohols. The reduction of the closely related diethyl pyrazole-3,4-dicarboxylate with lithium aluminum hydride yields 3,4-bishydroxymethylpyrazole, illustrating that the reaction occurs at the ester substituents, leaving the pyrazole core intact. rsc.org
While the aromatic pyrazole ring is robust, its non-aromatic, reduced precursors, known as pyrazolines (dihydropyrazoles), are susceptible to oxidation. csic.es Pyrazolines can be readily oxidized to the corresponding pyrazoles, a reaction that is often used as a final aromatization step in pyrazole synthesis. organic-chemistry.org For example, pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine (B178648) can be oxidized to a wide variety of pyrazoles using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org This oxidation process is a key transformation in pyrazole chemistry, highlighting the thermodynamic favorability of forming the stable aromatic pyrazole ring.
Tandem Cross-Coupling/Electrocyclization Reactions
A modern and efficient methodology for the synthesis of highly substituted pyrazoles involves a tandem catalytic cross-coupling and electrocyclization sequence. nih.govorganic-chemistry.org This approach provides access to complex pyrazole structures with a high degree of regiocontrol, which can be a challenge in traditional condensation methods. organic-chemistry.org The reaction typically involves the conversion of enol triflates and diazoacetates into 3,4,5-trisubstituted pyrazoles. nih.govorganic-chemistry.org
The process is initiated by a palladium-catalyzed cross-coupling of an enol triflate with a diazoacetate to form a vinyl diazoacetate intermediate. This intermediate then undergoes a thermal 1,5-electrocyclization, followed by the elimination of nitrogen gas, to yield the aromatic pyrazole ring. nih.gov Researchers have optimized the conditions for this tandem reaction to achieve high efficiency and yields. organic-chemistry.org
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | 5 mol% loading proved effective. |
| Solvent | DMF (Dimethylformamide) | Preferred over other solvents like toluene (B28343) or THF. |
| Base | NMM (N-methylmorpholine) | Found to be the ideal base for the reaction. |
| Temperature | Room temperature for coupling, then 60°C for electrocyclization | Heating facilitates the thermal electrocyclization to the final pyrazole product. |
This methodology is valued for its ability to generate complex pyrazole derivatives in fewer steps, making it a practical approach for applications in compound library development and ligand design. organic-chemistry.org
Mechanistic Studies of Key Reactions
Elucidation of Reaction Pathways and Intermediates
The most fundamental synthesis of the pyrazole core, as found in this compound, is the Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.commdpi.com The reaction between a non-symmetrical β-dicarbonyl compound and a substituted hydrazine can be mechanistically complex, potentially leading to a mixture of pyrazole isomers. researchgate.net
The accepted mechanism for this reaction involves several key steps and intermediates:
Initial Attack: The reaction begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. jk-sci.com
Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which can then dehydrate to form an imine or enamine. The reaction can proceed through various pathways, and intermediates such as 5-hydroxy-Δ2-pyrazolines have been isolated in some cases. researchgate.net
Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate. jk-sci.com Studies have proposed a 3,5-dihydroxypyrazolidine as a key cyclic intermediate. researchgate.net
Dehydration/Aromatization: Subsequent dehydration of this cyclic intermediate leads to the formation of the stable aromatic pyrazole ring. researchgate.net
The specific pathway and the regioselectivity of the final product are influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. researchgate.net
Computational Support for Reaction Mechanisms
Computational chemistry has become an essential tool for understanding the intricate mechanisms of pyrazole formation and reactivity. eurasianjournals.com Methods like Density Functional Theory (DFT) and semi-empirical calculations provide valuable insights into reaction pathways, transition states, and the stability of intermediates that may be difficult to observe experimentally. researchgate.netmdpi.comacs.org
For the classic Knorr synthesis, semi-empirical calculations at the PM3 level have been used to rationalize the observed product ratios in the reaction of hydrazines with β-diketones. researchgate.net These calculations suggest that the dehydration of a pair of 3,5-dihydroxypyrazolidine intermediates is the kinetic control point that determines which isomer is preferentially formed. researchgate.net
DFT studies have also been employed to investigate other pyrazole-forming reactions, such as the [3+2] cycloaddition between diazo compounds and alkenes or alkynes. mdpi.com These theoretical investigations help to confirm reaction stereoselectivity and predict which reaction pathways are energetically favored. For instance, DFT calculations have been used to support the mechanisms of catalytic protocols for pyrazole synthesis, confirming the roles of various reagents and the feasibility of proposed reaction steps. acs.org Furthermore, computational studies provide detailed information on the electronic properties, molecular geometries, and reactivity of pyrazole derivatives, complementing experimental findings. aip.orgdntb.gov.uanih.gov
Applications in Medicinal Chemistry and Agrochemicals
Development of Pyrazole (B372694) Derivatives with Biological Activity
The inherent chemical properties of the pyrazole ring allow for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological profiles of the resulting derivatives. This has led to the creation of compounds with activities spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications.
Pyrazole derivatives are prominent in the field of anti-inflammatory drug discovery, most notably exemplified by the COX-2 selective inhibitor, celecoxib. Research has focused on synthesizing novel pyrazole-containing compounds that can act as potent anti-inflammatory and analgesic agents, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).
The development of pyrazole-thiazole hybrids has yielded compounds with dual COX-2/5-LOX inhibition. For instance, one such hybrid demonstrated potent inhibitory activity with IC₅₀ values of 0.03 μM for COX-2 and 0.12 μM for 5-LOX, leading to a 75% reduction in edema in preclinical models. Another study on pyrazoline derivatives, which are dihydro derivatives of pyrazole, identified compounds with significant anti-inflammatory and analgesic effects. These compounds were synthesized from chalcone (B49325) precursors and evaluated for their biological activity.
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Class | Target | IC₅₀ | Potency Notes |
|---|---|---|---|
| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | Reduced edema by 75% in models. |
| 3,5-Diarylpyrazoles | COX-2 | 0.01 µM | Synthesized via Pd-coupling. |
| Pyrazoline Derivative (2g) | Lipoxygenase (LOX) | 80 µM | Most potent LOX inhibitor in its series. |
The pyrazole scaffold is a key component in a multitude of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of tubulin polymerization, disruption of protein kinases like EGFR, VEGFR-2, and CDK, and interaction with DNA.
Numerous studies have synthesized and evaluated novel pyrazole derivatives for their cytotoxic effects. For example, a series of 3,4-diaryl pyrazole derivatives, designed based on the tubulin polymerization inhibitor CA-4, showed potent antitumor activity, with one compound exhibiting IC₅₀ values between 0.06–0.25 nM across six different cancer cell lines. In another study, pyrazole derivatives linked to an indole (B1671886) moiety displayed potent inhibition against CDK2, with IC₅₀ values of 0.074 µM and 0.095 µM for the two most active compounds. Furthermore, certain pyrazole derivatives have shown promising results against breast cancer cells by inhibiting PI3 kinase and VEGFR-2. One PI3 kinase inhibitor had an IC₅₀ of 0.25 μM against MCF-7 breast cancer cells, while a VEGFR-2 inhibitor showed 78% inhibition of the receptor.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target/Cell Line(s) | IC₅₀ Value | Key Findings |
|---|---|---|---|
| 3,4-Diaryl Pyrazole Derivative | Tubulin Polymerization (various cancer cell lines) | 0.06–0.25 nM | Significant tumor growth inhibition in a murine model. |
| Indole-Linked Pyrazole Derivatives (33 & 34) | CDK2 | 0.074 µM & 0.095 µM | More potent than doxorubicin (B1662922) against HCT116, MCF7, HepG2, and A549 cell lines. |
| Pyrazole Carbaldehyde Derivative (43) | PI3 Kinase (MCF-7 breast cancer cells) | 0.25 µM | More potent than the standard drug doxorubicin (IC₅₀ = 0.95 µM). |
| Pyrazolone-Pyrazole Derivative (27) | VEGFR-2 (MCF-7 breast cancer cells) | 16.50 µM (cell); 828.23 nM (enzyme) | Showed 78% inhibition of VEGFR-2. |
| Aryldiazo Pyrazole Derivative (1) | HCT-116 (colorectal carcinoma) | 4.2 µM | Also inhibited xanthine (B1682287) oxidase with an IC₅₀ of 0.83 µM. |
| Ferrocene-Pyrazole Hybrid (47c) | HCT-116 (colon cancer cells) | 3.12 µM | Showed highest activity among its series against colon cancer cells. |
Pyrazole derivatives have been widely explored for their antimicrobial properties, with numerous synthesized compounds showing significant activity against a range of bacterial and fungal pathogens. Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
In one study, newly synthesized pyrazole derivatives containing an imidazothiadiazole moiety were evaluated for their antimicrobial activity. Two compounds, 21c and 23h, exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was four times more effective than the control drug gatifloxacin (B573) (MIC = 1 µg/mL). Another investigation into ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates found that compound 21 was nearly as active as ampicillin (B1664943) against E. coli and P. aeruginosa. The antifungal potential of pyrazole derivatives has also been established. A study on pyrazole carboxamides and isoxazole (B147169) pyrazole carboxylates revealed that the isoxazole pyrazole carboxylate 7ai showed notable antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL.
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target Organism(s) | MIC / EC₅₀ Value | Comparison to Standard |
|---|---|---|---|
| Pyrazole-Imidazothiadiazole (21c, 23h) | Multi-drug resistant bacteria | 0.25 µg/mL (MIC) | 4-fold more potent than gatifloxacin. |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | E. coli, P. aeruginosa | 0.038 µmol/mL, 0.067 µmol/mL (MIC) | Nearly as active as ampicillin. |
| Isoxazole Pyrazole Carboxylate (7ai) | Rhizoctonia solani (fungus) | 0.37 µg/mL (EC₅₀) | Exhibited significant antifungal activity. |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | E. coli, P. aeruginosa, S. aureus, C. albicans | 10 to 50 μg/mL (MIC) | Active against multidrug-resistant pathogens. |
Derivatives of pyrazole, including simple dialkyl pyrazole-3,5-dicarboxylates, have demonstrated significant antiprotozoal activity against parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and various Leishmania species. Research has identified several pyrazole-based compounds that are effective against the clinically relevant amastigote forms of these parasites, often showing higher in vitro activity than reference drugs like benznidazole (B1666585) and glucantime.
A study focused on simple dialkyl pyrazole-3,5-dicarboxylates reported that the diethyl ester derivative, in particular, was highly efficient against T. cruzi, Leishmania infantum, and Leishmania braziliensis. These compounds exhibited good selectivity, being more toxic to the parasites than to host cells. Further research has expanded on these findings, synthesizing highly substituted pyrazole derivatives to improve efficacy. For example, 3-phenyl-4-cyano pyrazoles were identified as promising candidates, showing micromolar activity against P. falciparum, L. infantum, and L. tropica.
Table 4: Antiprotozoal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | IC₅₀ Value | Key Findings |
|---|---|---|---|
| Diethyl pyrazole-3,5-dicarboxylate | T. cruzi, L. infantum, L. braziliensis (amastigotes) | Not specified, but activity was higher than reference drugs | Good selectivity indexes (8-72x higher for T. cruzi, 15-113x higher for Leishmania spp. than reference drugs). |
| 3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl ester (3a) | P. falciparum, L. donovani | 0.132 µmol/L (P. falciparum), 0.132 µmol/L (L. donovani) | Showed better antimalarial and antileishmanial activity in its series. |
| 3-Phenyl-4-cyano pyrazoles (14d, 14e) | P. falciparum, L. infantum, L. tropica | Micromolar range | Effective against chloroquine-sensitive and resistant P. falciparum strains. |
A key mechanism underlying the antiprotozoal activity of certain pyrazole derivatives is the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD). This enzyme is essential for the antioxidant defense of trypanosomatids, protecting them from oxidative stress generated by the host's immune response. By inhibiting Fe-SOD, these compounds disrupt the parasite's ability to neutralize harmful superoxide radicals, leading to oxidative damage and cell death. The inhibitory capacity of diethyl pyrazole-3,5-dicarboxylate and its sodium salt on the Fe-SOD of T. cruzi and Leishmania species has been directly related to their observed anti-trypanosomatid effects. This targeted mechanism of action makes Fe-SOD an attractive target for the development of new antiprotozoal drugs.
The pyrazole scaffold has been successfully employed in the design of potent antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating Human Immunodeficiency Virus (HIV-1). NNRTIs are a critical component of antiretroviral therapy, and pyrazole-based compounds have been developed that show excellent potency against both wild-type HIV-1 and drug-resistant mutant strains.
Research efforts have led to the optimization of aryl-substituted pyrazole compounds as NNRTIs. One such optimized compound demonstrated outstanding potency against wild-type HIV-1 with an EC₅₀ value of 0.2 nM and also retained activity against viruses with common resistance mutations. Another class of pyrazole derivatives was reported to inhibit the NS5B polymerase, a key enzyme for the hepatitis C virus, with one analog showing an IC₅₀ of 0.5 µM. The versatility of the pyrazole ring allows for structural modifications to enhance binding to the NNRTI pocket of the reverse transcriptase enzyme, overcoming resistance and improving the therapeutic profile.
Table 5: Antiviral Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target | EC₅₀ / IC₅₀ Value | Key Findings |
|---|---|---|---|
| Aryl Substituted Pyrazole (411) | HIV-1 Reverse Transcriptase (Wild-Type) | 0.2 nM (EC₅₀) | Maintained potency against Y181C and K103N resistance mutations. |
| Pyrazole Analog (410) | NS5B Polymerase (Hepatitis C Virus) | 0.5 µM (IC₅₀) | Displayed interesting antiviral activity in replicon assays (EC₅₀ = 7.8 µM). |
| 4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazole (413) | Herpes Simplex Virus Type-1 | 0.02 (IC₅₀) | Showed strong antiviral activity compared to acyclovir. |
| C4 desmethyl analogue (2) | HIV-1 Reverse Transcriptase (Wild-Type & Variants) | Not specified | Showed a consistent 3- to 4-fold better inhibitory activity than its parent compound. |
Antidiabetic Agents
The pyrazole scaffold is a recognized pharmacophore in the design of hypoglycemic agents. niscpr.res.in Researchers have synthesized and evaluated numerous pyrazole derivatives for their potential in managing diabetes mellitus. niscpr.res.inresearchgate.net For instance, a series of aryl substituted pyrazol-3-one derivatives, synthesized from precursors like diethylethoxymethylene malonate (DEEM), have been investigated for their antidiabetic properties. niscpr.res.innih.gov
Key findings have shown that specific substitutions on the pyrazole ring are crucial for activity. Compounds such as ethyl-2-para-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate and ethyl-2-meta-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate have been identified as potent hypoglycemic agents in studies on alloxan-induced diabetic rats, with activity comparable to the standard drug metformin. niscpr.res.inresearchgate.net Another class of derivatives, (4-substituted benzyl) (trifluoromethyl)pyrazoles and pyrazolones, has also been described as a new category of antidiabetic compounds. nih.gov These findings underscore the potential of the pyrazole nucleus, derivable from diethyl 1H-pyrazole-3,5-dicarboxylate, in developing novel treatments for diabetes. researchgate.net
Table 1: Hypoglycemic Activity of Selected Pyrazole Derivatives
| Compound Name | Activity Profile | Model | Reference |
| Ethyl-2-para-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate | Potent hypoglycemic agent | Alloxan-induced diabetic rats | niscpr.res.inresearchgate.net |
| Ethyl-2-meta-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate | Potent hypoglycemic agent | Alloxan-induced diabetic rats | niscpr.res.inresearchgate.net |
| Ethyl-1,2-diphenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate | Significant increase in antidiabetic activity | Not Specified | niscpr.res.in |
| Ethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate | Lower activity profile | Not Specified | niscpr.res.in |
Antituberculosis Agents
The pyrazole nucleus is a prominent feature in the development of new antitubercular drugs, aimed at combating Mycobacterium tuberculosis. nih.govjocpr.com A variety of pyrazole derivatives have demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. nih.govjapsonline.com
For example, a series of N-aryl-1,4-dihydropyridines bearing a 1H-pyrazole ring was synthesized and evaluated, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.02 µg/mL, making it more potent than the first-line drug isoniazid. nih.gov In other research, novel pyrazole-carboxamide derivatives were synthesized and tested, with several compounds showing potent activity against the M. tuberculosis H37Rv strain. japsonline.com Specifically, compounds with electron-donating and nonpolar substituents on the pyrazole ring system showed enhanced effectiveness. japsonline.com Further studies on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids also identified compounds with excellent antitubercular activity, with MIC values as low as 12.5 μg/mL. acs.orgnih.gov
Table 2: Antitubercular Activity of Selected Pyrazole Derivatives
| Derivative Class | Target Strain | Key Findings | Reference(s) |
| N-aryl-1,4-dihydropyridines with 1H-pyrazole ring | M. tuberculosis | Lowest MIC value of 0.02 µg/mL, more potent than isoniazid. | nih.gov |
| Pyrazole-carboxamide derivatives | M. tuberculosis H37Rv | Compounds 5a, 5i, and 5j showed potent activity. | japsonline.com |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | M. tuberculosis H37Rv | Compounds 9i, 9k, 9l, 9o, and 9p were most effective; compound 9o had an MIC of 12.5 μg/mL. | acs.orgnih.gov |
Antioxidant Activity
Derivatives of pyrazole are recognized for their antioxidant properties, which are often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov These compounds can mitigate oxidative stress by scavenging free radicals and diminishing lipid peroxidation. nih.gov The antioxidant potential of various pyrazole derivatives has been demonstrated in multiple studies using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. nih.govresearchgate.net
For instance, 3,5-diarylpyrazole derivatives have shown potent radical scavenging activity (RSA). nih.gov Similarly, other synthesized series, including 1,5-diarylpyrazoles and pyrazolyl-1,2,4-oxadiazoles, exhibited good to potent DPPH RSA, in some cases comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov The well-known antioxidant drug Edaravone, which contains a pyrazole core, is used to support stroke therapy, highlighting the therapeutic relevance of this chemical class in combating oxidative damage. nih.gov
Table 3: Antioxidant Activity of Various Pyrazole Derivatives
| Derivative Class | Assay | Activity Noted | Reference |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH | Potent radical scavenging activity | nih.gov |
| 1,5-Diarylpyrazoles | DPPH | Good radical scavenging activity | nih.gov |
| 3,5-Diarylpyrazoline derivative | DPPH, •OH, •O2−, NO anion | Excellent radical scavenging activity | nih.gov |
| Bipyrazole derivatives | DPPH | Good scavenging activity | nih.gov |
| Pyrazolyl-1,2,4-oxadiazoles | DPPH | Potent radical scavenging activity | nih.gov |
Neuroprotective and Anti-Parkinsonian Properties
The pyrazole scaffold is being actively investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Pyrazole-based compounds have shown promise due to their ability to interact with key enzymes and receptors implicated in these conditions. researchgate.net
In the context of Alzheimer's disease, pyrazole derivatives have been developed that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. researchgate.net Furthermore, many of these compounds exhibit multi-target properties, including anti-inflammatory, anti-amyloid, and antioxidant effects. researchgate.net Preclinical studies have demonstrated that certain pyrazole-based substances can offer neuroprotective benefits by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress. researchgate.net The broad pharmacological spectrum of pyrazole derivatives also includes recognized antiparkinsonian activity, making this class of compounds a significant area of research for new neurodegenerative disease therapeutics. nih.govnih.gov
Role as a Building Block in Agrochemical Development
This compound is a key intermediate in the synthesis of modern agrochemicals. chemimpex.com The pyrazole ring is a core component of many commercially important pesticides, including fungicides, herbicides, and insecticides. nih.govmdpi.com The versatility of the pyrazole structure allows for extensive modification, leading to the development of compounds with high efficacy and specific modes of action against agricultural pests and diseases. nih.govnih.gov
Synthesis of Herbicides and Fungicides
The functionalized pyrazole scaffold of this compound makes it an essential precursor for a variety of fungicides and herbicides. chemimpex.com The agrochemical industry has utilized this building block to create numerous patented and effective products. nih.govresearchgate.net
In fungicide development, pyrazole derivatives have shown excellent activity against a broad spectrum of plant pathogens. nih.govacs.org For example, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety exhibited significant fungicidal activity against pathogens like Valsa mali and Gaeumannomyces graminis var. tritici (the cause of take-all disease in wheat). researchgate.net Some of these compounds showed efficacy comparable to the commercial fungicide pyraclostrobin. researchgate.net The structural optimization of pyrazole amides and esters, based on natural products, has also led to new compounds with good inhibition rates against pathogens such as Physalospora piricola. acs.org This demonstrates the sustained importance of the pyrazole framework in discovering new crop protection agents. chemimpex.comacs.org
Inhibition of Soil Nitrification
Pyrazole derivatives play a crucial role in sustainable agriculture by acting as nitrification inhibitors. eurekalert.orgsciencelearn.org.nz These compounds slow down the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil, a process known as nitrification. mdpi.comnih.gov By inhibiting this conversion, they help keep nitrogen in the less mobile ammonium form, which reduces nitrogen loss through nitrate leaching into waterways and the emission of nitrous oxide (N₂O), a potent greenhouse gas. sciencelearn.org.nzresearchgate.net
Dimethylpyrazole (DMP) and its phosphate (B84403) salt (DMPP) are well-studied pyrazole-based nitrification inhibitors. mdpi.comresearchgate.net Research has shown that these compounds effectively inhibit ammonia-oxidizing bacteria (AOB) by chelating copper (Cu²⁺), an essential cofactor for the enzymes involved in nitrification. nih.gov The application of pyrazole-based inhibitors can significantly decrease soil nitrate content, improve nitrogen use efficiency, and reduce the environmental impact of nitrogen fertilizers. eurekalert.orgmdpi.com This targeted interference in the soil nitrogen cycle provides a valuable tool for modern agricultural management. eurekalert.orgsciencelearn.org.nz
Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous investigations. These studies offer valuable principles that can be extrapolated to understand the potential of this compound and its analogues.
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Research on various pyrazole-based compounds has demonstrated that modifications at the N1, C3, C4, and C5 positions can dramatically alter their potency and selectivity for different biological targets.
For instance, in the development of cannabinoid receptor antagonists, specific substitutions on the pyrazole core are crucial for high-affinity binding. Studies have shown that a para-substituted phenyl ring at the C5 position, a carboxamido group at the C3 position, and a 2,4-dichlorophenyl substituent at the N1 position are key for potent and selective CB1 receptor antagonism. elsevierpure.comnih.gov Another study on pyrazole derivatives as LIMK inhibitors revealed a clear preference for a 5-regioisomer (1-benzylpyrazolo-5-carboxamide) over the 3-regioisomer, which showed a significant drop in potency.
In the context of antibacterial agents, the introduction of different substituent groups on a pyrazole ester scaffold significantly impacts their efficacy. For example, in a series of novel triazole-containing pyrazole ester derivatives, the presence of an electron-donating methyl group on a benzene (B151609) ring substituent enhanced antibacterial activity. nih.gov These findings underscore the principle that the ester groups of this compound could be replaced with other functional groups, such as amides, or the pyrazole ring itself could be further substituted to modulate biological activity. The ester groups can undergo hydrolysis to yield pyrazole-3,5-dicarboxylic acid, which can then interact with various enzymes or receptors.
The following table summarizes the general influence of substituents on the biological activity of pyrazole derivatives based on findings from various studies.
| Position on Pyrazole Ring | Type of Substituent | Influence on Biological Activity | Example Target Class |
| N1 | Substituted Phenyl Rings | Often crucial for high-affinity binding and selectivity. | Cannabinoid Receptors |
| C3 | Carboxamides, Heterocycles | Can significantly impact potency and provide points for further functionalization. | Cannabinoid Receptors, LIMK Inhibitors |
| C4 | Methyl, Halogens | Can modulate potency and pharmacokinetic properties. | Cannabinoid Receptors |
| C5 | Substituted Phenyl Rings, Carboxamides | A key position for interaction with biological targets; regioisomerism can be critical. | Cannabinoid Receptors, LIMK Inhibitors |
The octanol-water partition coefficient (LogP) is a critical physicochemical parameter that influences the pharmacokinetic properties of a drug candidate, including its ability to permeate cell membranes. A balanced LogP is essential for oral bioavailability, as the molecule must be soluble enough to be present in the aqueous environment of the gastrointestinal tract and lipid-soluble enough to cross cellular membranes.
For this compound, a predicted XlogP value of 1.3 is available. uni.lu This value suggests a moderate level of lipophilicity. The "rule of five," a guideline for drug-likeness, suggests that a LogP of less than 5 is favorable for oral absorption. nih.gov The predicted LogP of this compound falls well within this range.
Receptor Binding Studies and Supramolecular Recognition
Beyond its potential as a scaffold in drug design, this compound has been ingeniously employed in the field of supramolecular chemistry to create synthetic receptors for biologically important molecules.
A significant body of research has demonstrated that the sodium salt of this compound can act as an efficient amphiphilic receptor for neurotransmitters like dopamine (B1211576) and psychostimulant drugs such as amphetamine and methamphetamine. nih.gov This interaction leads to the formation of stable complexes. nih.gov
The binding ability of the sodium salt of this compound with these bioactive amines has been quantified through stability constants (log β) determined by potentiometric titrations in aqueous solutions.
| Guest Molecule | Log β of Complex |
| (+)-Amphetamine | 3.5 |
| (+)-Methamphetamine | 3.3 |
| Dopamine | 4.1 |
These studies reveal that the receptor forms stable complexes with both amphetamines and dopamine, with a slightly higher affinity for dopamine. nih.gov
The design of the sodium salt of this compound as an amphiphilic receptor is a prime example of rational molecular design. nih.gov The molecule possesses both hydrophilic (the pyrazolate anion) and lipophilic (the diethyl ester groups) regions, allowing it to interact with guest molecules that have complementary characteristics.
The crystal structure of the complex formed between the sodium salt of this compound and (+)-amphetamine reveals a remarkable double helical supramolecular assembly. nih.gov In this structure, the diethyl ester pyrazolate units form one strand of the helix, while the ammonium cations of amphetamine form the other. elsevierpure.com This intricate structure is held together by an extensive network of hydrogen bonds. elsevierpure.com This research highlights the potential of using simple pyrazole derivatives to create sophisticated host-guest systems for the recognition of biologically significant molecules.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes
The classical synthesis of pyrazoles, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), is being supplemented and, in some cases, replaced by more advanced and efficient methods. The goal is to improve yields, reduce reaction times, and enhance sustainability.
Multi-Component Reactions (MCRs): One of the most promising areas is the development of one-pot, multi-component reactions. rsc.org These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of operational simplicity and atom economy. organic-chemistry.org For instance, a three-component procedure involving aldehydes, 1,3-dicarbonyls, and diazo compounds can produce highly functionalized pyrazoles with high yields, using molecular oxygen as a green oxidant. organic-chemistry.org Another approach utilizes the reaction of β-oxodithioesters with amines and hydrazines to regioselectively form 5-aminopyrazoles. nih.gov
Advanced Catalysis and Energy Sources: The use of novel catalysts and energy sources is revolutionizing pyrazole (B372694) synthesis. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. rsc.orgacs.orgrsc.org This technique is lauded for its efficiency and alignment with green chemistry principles. rsc.orgresearchgate.net Furthermore, photocatalytic methods are emerging, using light to drive cascade reactions for the construction of bromo-substituted pyrazoles under mild conditions. organic-chemistry.org
| Synthetic Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Classical Condensation | Reaction of a 1,3-dicarbonyl precursor with a hydrazine derivative, often under reflux. | Well-established and understood methodology. | |
| Three-Component Reactions | One-pot synthesis involving three or more starting materials to build the pyrazole core. | High atom economy, operational simplicity, reduced waste. | rsc.orgorganic-chemistry.orgnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, higher yields, energy efficiency. | rsc.orgacs.orgrsc.org |
| Photocatalytic Synthesis | Uses light energy to initiate and drive the reaction, often involving a photocatalyst. | Mild reaction conditions, high regioselectivity for specific substitutions. | organic-chemistry.org |
Development of New Biological Applications
While the pyrazole core is a known pharmacophore, research is continuously uncovering new therapeutic possibilities. Diethyl 1H-pyrazole-3,5-dicarboxylate itself has demonstrated high efficiency against protozoa such as Trypanosoma cruzi and Leishmania infantum. globalresearchonline.net However, its primary value lies in its role as an intermediate for a vast array of pharmacologically active derivatives.
Anticancer Drug Discovery: Pyrazole derivatives are at the forefront of anticancer research. nih.govresearchgate.net They exhibit cytotoxicity against numerous cancer cell lines through diverse mechanisms, including the inhibition of critical cell cycle enzymes like cyclin-dependent kinases (CDK2) and receptor tyrosine kinases (EGFR, VEGFR-2). nih.gov Some derivatives also act as tubulin polymerization inhibitors, disrupting the cancer cell's cytoskeleton. nih.govnih.gov The development of hybrid molecules, which combine the pyrazole scaffold with other anticancer fragments like benzimidazole (B57391) or indole (B1671886), is a particularly active area, yielding compounds with potent, low-micromolar inhibitory concentrations. nih.govnih.gov
Anti-inflammatory and Antimicrobial Agents: The pyrazole nucleus is a key component in many anti-inflammatory drugs. mdpi.com Future research is focused on developing new derivatives with improved selectivity for COX-1/COX-2 enzymes to minimize side effects. mdpi.com In the antimicrobial field, novel pyrazole-based compounds are being synthesized and tested against a range of bacterial and fungal pathogens, with some showing significant inhibitory activity. researchgate.netnih.gov
| Compound/Derivative Class | Target Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Indole-Pyrazole Hybrids (e.g., 33, 34) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | CDK2 Inhibition | nih.gov |
| Benzimidazole-Pyrazolo[1,5-a]pyrimidines | MCF7, A549, HeLa | Micro- to nano-molar range | Antiproliferative | nih.gov |
| Fused Pyrazole Derivatives (e.g., 50) | HepG2 | 0.71 µM | Dual EGFR/VEGFR-2 Inhibition | nih.gov |
| Pyrazole-Oxindole Conjugates (e.g., 51) | Various | Significant Inhibition | Tubulin Polymerization Inhibition | nih.gov |
| 1,3,5-Trisubstituted Pyrazoles (e.g., 42) | MCF-7 | 0.16 µM | Anticancer | nih.gov |
Advanced Computational Modeling for Drug Design and Material Science
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of pyrazole-based molecules. nih.gov Techniques like Density Functional Theory (DFT) and molecular docking provide profound insights into molecular behavior, guiding rational design before synthesis is ever attempted. researchgate.net
Drug Design and Optimization: DFT calculations are used to analyze the electronic structure of pyrazole derivatives, predicting their reactivity and metabolic stability. researchgate.netnih.gov Molecular electrostatic potential (MEP) mapping helps identify the sites on the molecule that are likely to engage in electrophilic or nucleophilic interactions, which is crucial for receptor binding. nih.gov Molecular docking simulations model the interaction between a pyrazole derivative and its biological target, such as an enzyme's active site. researchgate.net This allows researchers to predict binding affinity and optimize the molecular structure to enhance potency and selectivity, significantly reducing the time and cost of drug development. acs.orgnih.gov
Predicting Material Properties: In material science, computational methods predict the properties of pyrazole-based materials. For instance, DFT can be used to model the electronic band gap and optical properties of new materials, suggesting their potential use in optoelectronics. nih.gov For Metal-Organic Frameworks (MOFs), simulations can predict pore size, gas adsorption isotherms, and structural stability, guiding the synthesis of materials tailored for specific applications like gas storage or catalysis. researchgate.net
| Computational Method | Application Area | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Drug Design & Material Science | Molecular geometry, electronic properties (HOMO-LUMO), vibrational frequencies, reactivity. | nih.govresearchgate.netnih.gov |
| Molecular Docking | Drug Design | Predicts binding mode and affinity of a molecule to a biological target (e.g., enzyme). | acs.orgnih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Drug Design | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | nih.gov |
| Molecular Dynamics (MD) Simulations | Drug Design & Material Science | Simulates the dynamic behavior and conformational stability of molecules and materials over time. | nih.gov |
Integration with Materials Science for Functional Materials
The rigid structure and versatile coordination sites of the pyrazole ring, particularly in its dicarboxylic acid form, make it an exceptional building block for advanced functional materials. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs): The parent acid, 1H-pyrazole-3,5-dicarboxylic acid, is a highly sought-after organic linker for constructing MOFs. researchgate.net These crystalline, porous materials have vast internal surface areas, making them ideal for a range of applications. Pyrazole-based MOFs, such as Al-3.5-PDA (also known as MOF-303), have shown remarkable efficiency and selectivity in capturing harmful volatile organic compounds like formaldehyde (B43269) from indoor air. researchgate.netnih.gov Other pyrazolate MOFs are being developed for gas sensing (e.g., for SO2) and as next-generation materials for energy storage in batteries. researchgate.netdigitellinc.com
Polymers and Chemosensors: Beyond MOFs, pyrazole derivatives are being integrated into other advanced materials. They can be used as ligands to create polymers with enhanced thermal stability and specific mechanical properties. Additionally, the photophysical properties of some pyrazole derivatives make them excellent candidates for chemosensors, capable of detecting specific transition metal ions in environmental or biological samples. nih.gov
Q & A
Q. What are the standard synthetic routes for diethyl 1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of 1,3-dicarbonyl precursors (e.g., diethyl 3-oxopentanedioate) with hydrazine derivatives. Key variables include:
- Solvent Choice : Ethanol or acetic acid improves solubility and reaction homogeneity .
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) catalysts optimize cyclization efficiency .
- Temperature : Reactions are often conducted under reflux (70–100°C) to accelerate ring closure .
Yields typically range from 70–91%, with purity confirmed via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies ester C=O stretches (1685–1740 cm⁻¹), pyrazole ring vibrations (1500–1600 cm⁻¹), and N–H stretches (3200–3300 cm⁻¹) .
- ¹³C NMR : Peaks at ~160 ppm (ester carbonyls) and 140–150 ppm (pyrazole carbons) confirm structural integrity .
- XRD : Monoclinic crystal systems (e.g., a = 13.92 Å, b = 6.68 Å, β = 94.6°) are commonly observed, with lattice parameters refined using SHELXL .
Q. How can researchers mitigate byproduct formation during esterification or functionalization?
Methodological Answer:
- Controlled stoichiometry : Use 1:1 molar ratios of pyrazole precursors and alkylating agents (e.g., bromoacetonitrile) to minimize over-substitution .
- Reaction monitoring : Employ TLC or HPLC to detect intermediates and terminate reactions at optimal conversion points .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted starting materials .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved?
Methodological Answer: Disorder arises from tautomerism (N–H vs. H–N configurations) or flexible substituents (e.g., ethyl esters). Strategies include:
Q. What computational methods validate reaction mechanisms for pyrazole ring functionalization?
Methodological Answer:
- DFT calculations : Optimize transition states for nitration or alkylation steps using Gaussian or ORCA, with B3LYP/6-31G(d) basis sets .
- Molecular docking : Predict binding affinities for pharmacologically active derivatives (e.g., anti-inflammatory targets) using AutoDock Vina .
- Kinetic modeling : Fit experimental rate data to proposed mechanisms (e.g., SN2 for ester hydrolysis) using MATLAB or COPASI .
Q. How do conflicting XRD and NMR data on substituent positions arise, and how are they resolved?
Methodological Answer:
Q. What strategies optimize this compound derivatives for pharmacological studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro at C4) to enhance bioactivity .
- Solubility optimization : Replace ethyl esters with PEGylated chains to improve aqueous compatibility .
- In vitro assays : Test cytotoxicity (MTT assay) and COX-2 inhibition to prioritize candidates for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
